[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a compound of interest due to its unique chemical structure and diverse applications in various fields. This compound consists of a cyclohexyl and cyclopropyl ring, an amino-acetyl group, and a tert-butyl ester functional group, making it a valuable molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis generally begins with cyclohexyl derivatives and tert-butyl esters. Cyclopropyl derivatives are also employed.
Reaction Conditions:
Reactions typically occur under controlled temperatures, often requiring cold conditions for intermediate steps and higher temperatures for final synthesis.
Catalysts: Various catalysts like palladium or platinum compounds may be used to facilitate reactions.
Solvents: Common solvents include dichloromethane, toluene, and methanol.
Industrial Production Methods: Industrial synthesis methods focus on scalability and efficiency. They employ large-scale reactors, optimized temperatures, and pressures, and automated systems to ensure high yield and purity of the product. Techniques such as continuous flow chemistry may be used to enhance production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation in the presence of agents like potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their respective alcohols or amines, using agents like lithium aluminum hydride.
Substitution: This compound is prone to nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products:
Oxidation can lead to ketones or carboxylic acids.
Reduction often results in alcohols or amines.
Substitution reactions yield diverse derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of New Compounds: Used as an intermediate in the synthesis of various complex molecules.
Analytical Chemistry: Serves as a reference compound in chromatographic and spectroscopic studies.
Biology:
Drug Development: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Enzyme Inhibitors: Acts as a potential inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Medicine:
Therapeutic Agents: Examined for its therapeutic potential in treating specific diseases, possibly including cancer or infectious diseases.
Diagnostic Tools: Utilized in the development of diagnostic agents for medical imaging.
Industry:
Material Science: Employed in the creation of novel materials with specific properties.
Agriculture: Explored for use in agrochemical formulations.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. For instance:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their conformation.
Pathways: In drug development, the compound might affect signaling pathways crucial for disease progression, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
Cyclohexyl derivatives with different functional groups.
Cyclopropyl compounds with variations in ester or amine groups.
Tert-butyl ester derivatives with alternative substituents.
Uniqueness:
The combination of cyclohexyl and cyclopropyl rings in [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester imparts unique reactivity and stability.
Its diverse functional groups allow for a broad range of chemical reactions and applications, making it a versatile tool in scientific research.
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Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNRXKZRLCSYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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